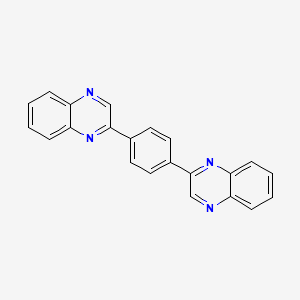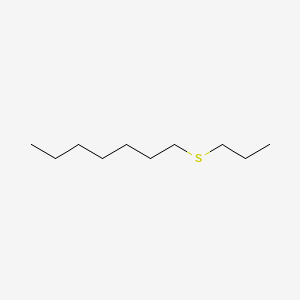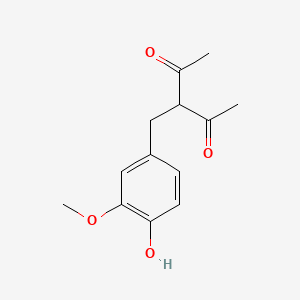
(+-)-6-Amino-5-cyclohexylindan-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid is a chiral compound with a unique structure that includes an indane backbone, a cyclohexyl group, and an amino acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves the amidomalonate synthesis, where a base abstracts a proton from the alpha carbon, followed by alkylation with an alkyl halide and subsequent hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid typically involves large-scale application of the aforementioned synthetic routes. The Strecker synthesis is favored due to its simplicity and efficiency in producing racemic mixtures of amino acids. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (±)-6-Amino-5-cyclohexylindan-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminoindan-1-carboxylic acid: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylalanine: Similar structure but with a different backbone, leading to different chemical properties.
Indane-1-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(±)-6-Amino-5-cyclohexylindan-1-carboxylic acid is unique due to its combination of an indane backbone, a cyclohexyl group, and an amino acid functional group
Propriétés
Numéro CAS |
28998-47-2 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
6-amino-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7,17H2,(H,18,19) |
Clé InChI |
VUDHKNQACVHAKK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
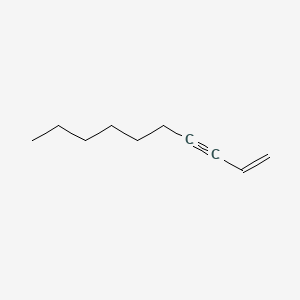
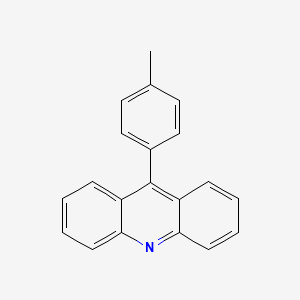
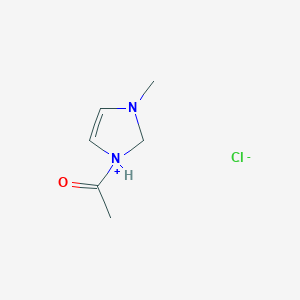
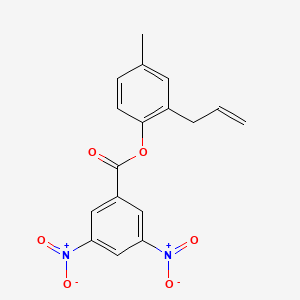
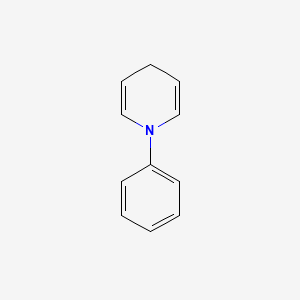

![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
